(S)-Apogossypol

Description

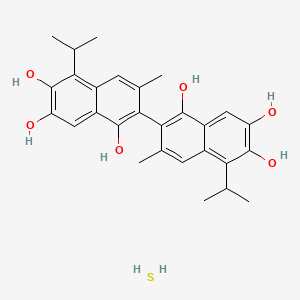

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H32O6S |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol;sulfane |

InChI |

InChI=1S/C28H30O6.H2S/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;/h7-12,29-34H,1-6H3;1H2 |

InChI Key |

MEOWTYRKWJLKKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.S |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Apogossypol: A Technical Guide to its Discovery, Origin, and Mechanism of Action as a Bcl-2 Family Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-Apogossypol, a derivative of the natural product Gossypol, which has emerged as a promising small-molecule inhibitor of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins. This document details the discovery of this compound, tracing its origins from Gossypol and the rationale for its development, which focused on mitigating the toxicity associated with the parent compound. A detailed synthesis protocol for the resolution of Apogossypol enantiomers is provided. The guide presents a thorough examination of the mechanism of action of this compound as a BH3 mimetic, including its binding affinities for various Bcl-2 family members. Quantitative data on its biological activity, including cytotoxicity against various cancer cell lines and in vivo efficacy, are summarized in structured tables. Detailed experimental protocols for key assays used to characterize this compound are also included. Finally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the scientific data.

Introduction: From Gossypol to Apogossypol

Gossypol, a naturally occurring polyphenolic aldehyde extracted from the cotton plant (genus Gossypium), was first identified in the late 19th century.[1] Initially investigated for its antifertility effects in men in China during the 1950s, subsequent research revealed its potent anticancer properties.[2] Gossypol exerts its anticancer effects primarily by inhibiting the anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1.[3][4] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Gossypol mimics the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members and thereby neutralizing their protective function, leading to apoptosis.[4]

Despite its promising anticancer activity, the clinical development of Gossypol has been hampered by its toxicity, which is largely attributed to its two reactive aldehyde groups.[3] This led to the rational design of Apogossypol, a semi-synthetic derivative of Gossypol that lacks these aldehyde moieties.[3][4] The design hypothesis was that the removal of the aldehyde groups would reduce toxicity while preserving the core pharmacophore responsible for binding to Bcl-2 proteins.[4] Preclinical studies have since demonstrated that Apogossypol indeed retains potent anti-cancer activity with significantly reduced toxicity compared to its parent compound.[5]

Gossypol is a chiral molecule due to atropisomerism, existing as (+)- and (-)-enantiomers.[2] Research has shown that the (-)-enantiomer of Gossypol (AT-101) is the more biologically active form.[1] Consequently, the stereochemistry of Apogossypol has also been a subject of investigation. Studies on the separated atropisomers of Apogossypol have revealed that the racemic mixture is as effective as its individual isomers in vitro.[4][6] This guide will focus on the available data for Apogossypol, with a specific lens on the (S)- or (-)-enantiomer where data is available.

Synthesis of (-)-Apogossypol

The synthesis of the optically pure enantiomers of Apogossypol is achieved through a resolution of racemic Gossypol, followed by the removal of the aldehyde groups. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of (-)-Apogossypol from (±)-Gossypol[1]

Step 1: Preparation of Racemic Gossypol

-

Dissolve racemic (±)-gossypol acetic acid (5.0 g) in 120 ml of diethyl ether.

-

Wash the ether solution with water (2 x 100 ml) to remove acetic acid.

-

Dry the ether layer over MgSO₄.

-

Remove the solvent under vacuum to yield gossypol as a yellow-brown solid.

Step 2: Resolution of Gossypol Enantiomers

-

Dissolve L-Phenylalanine methyl ester hydrochloride (13.8 g) in 200 ml of CH₂Cl₂.

-

Wash the solution with saturated NaHCO₃ solution (2 x 50 ml) to remove the hydrochloride and obtain the free base.

-

Combine the racemic gossypol from Step 1 with the L-Phenylalanine methyl ester in a suitable solvent to form diastereomeric Schiff bases.

-

Separate the diastereomers by fractional crystallization.

-

Hydrolyze the separated diastereomers to yield the pure (+)- and (-)-Gossypol enantiomers.

Step 3: Synthesis of (-)-Apogossypol

Step 4: Purification and Analysis

-

The enantiomeric purity of the final Apogossypol products can be analyzed using a normal phase chiral HPLC column (e.g., Whelk-O2 10 μm 250 × 4.6 mm).[1]

-

The mobile phase can consist of 0.1% acetic acid in 2-propanol (A) and 0.1% acetic acid in hexane (B), with a constant elution of 8% A and 92% B.[1]

Quantitative Data

The biological activity of Apogossypol and its derivatives has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Binding Affinities of Apogossypol and Derivatives to Bcl-2 Family Proteins

| Compound | Target Protein | Assay | IC50 (μM) | Kd (μM) | Reference |

| Apogossypol | Bcl-xL | FPA | - | 1.7 | [3] |

| Apogossypol Derivative (BI79D10) | Bcl-xL | FPA | 0.19 | 0.17 | [3][7] |

| Apogossypol Derivative (BI79D10) | Bcl-2 | FPA | 0.36 | - | [3][7] |

| Apogossypol Derivative (BI79D10) | Mcl-1 | FPA | 0.52 | - | [3][7] |

| Apogossypol Derivative (8r) | Bcl-xL | FPA | 0.76 | 0.11 | [4] |

| Apogossypol Derivative (8r) | Bcl-2 | FPA | 0.32 | - | [4] |

| Apogossypol Derivative (8r) | Mcl-1 | FPA | 0.28 | - | [4] |

| Apogossypol Derivative (8r) | Bfl-1 | FPA | 0.73 | - | [4] |

FPA: Fluorescence Polarization Assay

Table 2: In Vitro Cytotoxicity of Apogossypol and Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Assay | EC50 (μM) | Reference |

| Apogossypol | PC3ML | Prostate Cancer | Cell Viability | 10.4 | [4] |

| Apogossypol | H460 | Lung Cancer | Cell Viability | - | [7] |

| Apogossypol Derivative (BI79D10) | H460 | Lung Cancer | Cell Viability | 0.68 | [7] |

| Apogossypol Derivative (8r) | PC3ML | Prostate Cancer | Cell Viability | 1.7 | [4] |

| Apogossypol Derivative (8r) | H460 | Lung Cancer | Cell Viability | 0.33 | [4] |

| Apogossypol Derivative (8r) | BP3 | B-cell Lymphoma | Cell Viability | 0.66 | [4] |

| Apogossypolone (ApoG2) | U937 | Lymphoma | WST-8 | 14.81 (48h) | [8] |

Table 3: In Vivo Efficacy of Apogossypol

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Bcl-2 Transgenic Mice | - | Apogossypol | Superior efficacy and reduced toxicity compared to Gossypol | [4] |

| Prostate Cancer Xenograft | Prostate Cancer | Apogossypol | Significant inhibition of tumor growth in a dose-dependent manner | [5] |

Table 4: Pharmacokinetic Parameters of Apogossypol in Mice

| Parameter | Value | Reference |

| Bioavailability (in sesame oil) | Greater than in cremophor:ethanol saline | [2] |

| Clearance Rate | Slower than Gossypol | [4][5] |

| Area Under the Curve (AUC) | Larger than Gossypol | [5] |

| Tmax | Delayed compared to Gossypol | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Fluorescence Polarization Assay (FPA) for Binding Affinity

Principle: FPA measures the change in the polarization of fluorescently labeled molecules upon binding to a larger molecule. In this context, a fluorescently labeled BH3 peptide is displaced from its complex with a Bcl-2 family protein by a competing inhibitor (e.g., Apogossypol), leading to a decrease in fluorescence polarization.

Protocol: [1]

-

Prepare a reaction mixture containing the target Bcl-2 family protein (e.g., Bcl-xL) and a fluorescein-labeled BH3 peptide (e.g., FITC-BH3) in a suitable buffer.

-

Add varying concentrations of the test compound (Apogossypol or its derivatives) to the reaction mixture in a 96-well plate.

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.

-

Approximate Ki values can be calculated using the equation: Ki = IC50 / (1 + [Protein]/Kd), where Kd is the dissociation constant of the fluorescent peptide.[1]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol: [3]

-

Prepare solutions of the target Bcl-2 family protein and the test compound in the same buffer.

-

Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

-

Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

In Vivo Efficacy Study in Xenograft Models

Protocol: [5]

-

Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., Apogossypol) to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

Signaling Pathway of Apogossypol-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for In Vitro Evaluation

Caption: Experimental workflow for the in vitro evaluation of this compound.

Conclusion

This compound represents a successful example of rational drug design, building upon the discovery of the natural product Gossypol. By removing the toxic aldehyde functionalities, researchers have developed a potent and less toxic inhibitor of the anti-apoptotic Bcl-2 family of proteins. Its mechanism of action as a BH3 mimetic is well-characterized, and its efficacy has been demonstrated in a variety of preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug development who are interested in further exploring the therapeutic potential of this compound and related compounds. Continued investigation into its clinical efficacy, particularly in combination with other anticancer agents, is warranted.

References

- 1. Synthesis and evaluation of Apogossypol Atropisomers as Potential Bcl-xL Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apogossypol Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apogossypol Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apogossypol derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ApoG2 inhibits antiapoptotic Bcl-2 family proteins and induces mitochondria-dependent apoptosis in human lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Apogossypol synthesis and chemical properties

An In-Depth Technical Guide to (S)-Apogossypol: Synthesis, Chemical Properties, and Mechanism of Action

Introduction

This compound is a semi-synthetic derivative of the natural product Gossypol, a polyphenolic aldehyde extracted from the cotton plant (genus Gossypium)[1][2]. Gossypol itself has garnered significant interest for its wide range of biological activities, including anticancer properties[3][4]. However, its clinical development has been hampered by toxicity, largely attributed to its two reactive aldehyde groups[5][6][7].

Apogossypol was designed to overcome this limitation by lacking these aldehyde functionalities, resulting in a compound with markedly reduced toxicity and superior efficacy in preclinical models compared to its parent compound[5][6]. It functions as a potent antagonist of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins, such as Bcl-2 and Bcl-xL, positioning it as a promising lead compound for the development of novel cancer therapies[1][7][8][9]. Like gossypol, apogossypol exhibits atropisomerism due to hindered rotation around the binaphthyl bond, existing as (S)- or (-)- and (R)- or (+)-enantiomers[1]. This guide provides a detailed overview of the synthesis, chemical properties, and mechanism of action of this compound for researchers and drug development professionals.

Synthesis of this compound

This compound is typically prepared via a semi-synthetic route starting from racemic (±)-gossypol. The core of the synthesis involves the resolution of the gossypol enantiomers by forming diastereomeric Schiff's bases, followed by hydrolysis to yield the optically pure apogossypol.

Experimental Protocol: Semi-synthesis and Resolution

This protocol is adapted from the methodology described by Kitada et al.[1].

Step 1: Preparation of L-Phenylalanine Methyl Ester Free Base

-

Dissolve L-Phenylalanine methyl ester hydrochloride (13.8 g) in 200 ml of dichloromethane (CH₂Cl₂).

-

Wash the solution with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 ml) to remove the hydrochloride salt.

-

Dry the organic layer over magnesium sulfate (MgSO₄).

-

Remove the solvent under vacuum to yield the pure L-Phenylalanine methyl ester as an oil.

Step 2: Formation of Diastereomeric Gossypol Schiff's Bases

-

Dissolve racemic gossypol (4.47 g) in 120 ml of CH₂Cl₂.

-

Add the L-Phenylalanine methyl ester (9.79 g) in 100 ml of CH₂Cl₂ and 4.5 ml of isopropanol to the gossypol solution.

-

Stir the reaction mixture at 20°C for 10 hours in the dark.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Purify the mixture using flash chromatography on a silica column to separate the two diastereomeric Gossypol Schiff's bases (referred to as 1a and 1b).

Step 3: Hydrolysis to (-)-Apogossypol

-

Dissolve the resolved Gossypol Schiff's base (e.g., 1a, 1.43 g) in a mixture of diethyl ether (50 ml) and acetic acid (12 ml) at 0°C.

-

This step facilitates the hydrolysis of the imine and the removal of the aldehyde groups to form (-)-Apogossypol (also referred to as this compound).

-

The racemic (±)-Apogossypol can be prepared from racemic (±)-Gossypol using the same hydrolysis method[1]. An alternative method involves treating Gossypol with a 40% NaOH solution at 90°C, followed by acidification[10].

Step 4: Purity Analysis

-

Analyze the enantiomeric purity using HPLC with a normal phase chiral column (e.g., Whelk-O2).

-

A typical mobile phase consists of 8% 2-propanol and 92% hexane[1].

Synthesis and Resolution Workflow

References

- 1. Synthesis and evaluation of Apogossypol Atropisomers as Potential Bcl-xL Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gossypol - Wikipedia [en.wikipedia.org]

- 3. Gossypol and Semisynthetic Derivatives: Chemistry, Bioactivities, and Mechanism of Actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apogossypol Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Synthesis and evaluation of Apogossypol atropisomers as potential Bcl-xL antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apogossypol Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

(S)-Apogossypol: A Pan-Inhibitor of Anti-Apoptotic Bcl-2 Proteins for Cancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

(S)-Apogossypol has emerged as a promising small-molecule inhibitor that targets multiple anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, which are crucial for cancer cell survival and resistance to therapy. By acting as a pan-inhibitor, this compound offers a therapeutic strategy to overcome the redundancy of pro-survival mechanisms in various malignancies.

The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis, or programmed cell death.[1] This family includes both anti-apoptotic members (like Bcl-2, Bcl-xL, Mcl-1, Bfl-1, and Bcl-W) and pro-apoptotic members (such as Bax, Bak, Bad, and Bim).[1][2] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and chemoresistance.[1]

This compound, a derivative of the natural compound gossypol, is designed to function as a BH3 mimetic. It mimics the BH3 domain of pro-apoptotic proteins, enabling it to bind to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins.[1][3] This binding competitively inhibits the interaction between pro-survival and pro-apoptotic proteins, thereby liberating pro-apoptotic members like Bax and Bak to induce mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptotic cell death.[3][4]

Quantitative Data

The efficacy of this compound and its derivatives has been quantified through various in vitro assays, demonstrating its pan-inhibitory activity against several anti-apoptotic Bcl-2 family members and its cytotoxic effects on a range of cancer cell lines.

Binding Affinities and Inhibitory Concentrations

This compound and its potent derivatives exhibit strong binding to the BH3-binding groove of multiple anti-apoptotic Bcl-2 proteins, effectively inhibiting their function. The inhibitory activity is typically measured by fluorescence polarization assays, which quantify the displacement of a fluorescently-labeled BH3 peptide from the target protein.

| Compound | Target Protein | IC50 (µM) | Ki (nmol/L) | Reference |

| Apogossypolone (ApoG2) | Bcl-2 | - | 35 | [3] |

| Bcl-xL | - | 660 | [3] | |

| Mcl-1 | - | 25 | [3] | |

| Derivative 8r | Bcl-2 | 0.32 | - | [1] |

| Bcl-xL | 0.76 | - | [1] | |

| Mcl-1 | 0.28 | - | [1] | |

| Bfl-1 | 0.73 | - | [1] | |

| (-) BI97D6 | Bcl-2 | 0.031 | - | [5] |

| Bcl-xL | 0.076 | - | [5] | |

| Mcl-1 | 0.025 | - | [5] | |

| Bfl-1 | 0.122 | - | [5] | |

| BI79D10 | Bcl-2 | 0.360 | - | [6] |

| Bcl-xL | 0.190 | - | [6] | |

| Mcl-1 | 0.520 | - | [6] |

Cellular Efficacy

The cytotoxic effects of this compound and its derivatives have been evaluated in various cancer cell lines. The half-maximal effective concentration (EC50) values demonstrate the potency of these compounds in inducing cancer cell death.

| Compound | Cell Line | Cancer Type | EC50 (µM) | Reference |

| Apogossypol | PC3ML | Prostate Cancer | 10.3 | [7] |

| Derivative 8r | Human Lung Cancer | Lung Cancer | 0.33 | [1] |

| BP3 Human B-cell Lymphoma | B-cell Lymphoma | 0.66 | [1] | |

| (-) BI97D6 | PC-3 | Prostate Cancer | 0.22 | [5] |

| H23 | Lung Cancer | 0.14 | [5] | |

| BI79D10 | H460 | Lung Cancer | 0.680 | [6] |

| PC3ML | Prostate Cancer | 1.9 - 4.6 | [7] | |

| Apogossypolone | BxPC-3 | Pancreatic Cancer | ~5 | [3] |

| Colo 357 | Pancreatic Cancer | ~5 | [3] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the disruption of the protein-protein interactions that suppress apoptosis. By binding to anti-apoptotic Bcl-2 proteins, it unleashes the cell's natural machinery for programmed cell death.

Experimental Workflow

The evaluation of this compound and its analogs typically follows a structured workflow, progressing from in vitro biochemical assays to cellular and finally in vivo models to comprehensively characterize their therapeutic potential.

Logical Framework for Pan-Inhibition

The therapeutic rationale for a pan-inhibitor like this compound is based on a logical progression from molecular interaction to cellular outcome, addressing the complexity of cancer cell survival mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key experiments.

Fluorescence Polarization (FP) Assay for Bcl-2 Protein Binding

This assay quantitatively measures the binding affinity of this compound to anti-apoptotic Bcl-2 proteins.

-

Reagents and Materials:

-

Purified recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein.

-

FITC-conjugated Bim BH3 peptide.

-

This compound or its derivatives at various concentrations.

-

Assay buffer (e.g., PBS).

-

Black, low-volume 384-well plates.

-

Multilabel plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a solution of the target anti-apoptotic protein (e.g., 50 nM of GST-Bcl-2) in the assay buffer.

-

Add varying concentrations of this compound to the wells of the 384-well plate.

-

Add the protein solution to the wells containing the compound and incubate for a short period (e.g., 2 minutes) at room temperature.

-

Add the FITC-conjugated Bim BH3 peptide (e.g., 15 nM) to all wells.

-

Incubate the plate for 10-30 minutes at room temperature, protected from light.

-

Measure fluorescence polarization using a plate reader with excitation and emission wavelengths of approximately 480 nm and 535 nm, respectively.

-

Calculate IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.[7]

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of this compound on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

This compound stock solution (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the EC50 value.

-

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate that this compound disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins within the cell.

-

Reagents and Materials:

-

Cancer cells treated with this compound or vehicle control.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibody against an anti-apoptotic protein (e.g., anti-Bcl-2).

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer.

-

Elution buffer.

-

Primary antibody against a pro-apoptotic protein (e.g., anti-Bim) for Western blotting.

-

Secondary antibody for Western blotting.

-

-

Procedure:

-

Treat cells with this compound or vehicle for a specified time.

-

Lyse the cells on ice and clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against the anti-apoptotic protein (e.g., Bcl-2) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the pro-apoptotic protein of interest (e.g., Bim) to assess the level of interaction. A decrease in the co-immunoprecipitated pro-apoptotic protein in the this compound-treated sample indicates disruption of the protein complex.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy and potential toxicity of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Human cancer cells for implantation.

-

This compound formulated for in vivo administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitor tumor size and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Evaluate the anti-tumor efficacy by comparing tumor growth between the treated and control groups. Assess toxicity by monitoring body weight changes and observing the general health of the animals.[9]

-

References

- 1. Apogossypol Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Apogossypol derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apogossypol Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Apogossypol derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24-mediated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pro-Apoptotic Activity of (S)-Apogossypol in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Apogossypol, a derivative of the natural compound gossypol, has emerged as a promising small-molecule inhibitor of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins. By mimicking the action of pro-apoptotic BH3-only proteins, this compound disrupts the protein-protein interactions that prevent programmed cell death, thereby inducing apoptosis in various cancer cell types. This technical guide provides a comprehensive overview of the pro-apoptotic activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed protocols for essential experimental assays. The information presented herein is intended to support further research and development of this compound and related compounds as potential cancer therapeutics.

Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

The pro-apoptotic activity of this compound is primarily attributed to its function as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1. These proteins are key regulators of the intrinsic apoptosis pathway and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.

This compound binds to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, the same site that normally binds to the BH3 domains of pro-apoptotic effector proteins like Bax and Bak. By competitively occupying this groove, this compound displaces Bax and Bak, allowing them to oligomerize and form pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering the activation of the caspase cascade and execution of apoptosis.

Quantitative Data Presentation

The following tables summarize the quantitative data on the pro-apoptotic activity of Apogossypol and its related compounds in various cancer cell lines.

Cell Viability (IC50 Values)

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Citation(s) |

| Apogossypol | LNCaP (Prostate) | MTT | 9.57 | [1] |

| (-)-Gossypol | Jurkat (Leukemia, Bcl-2 overexpressing) | Not specified | 18.1 ± 2.6 | |

| (-)-Gossypol | Jurkat (Leukemia, Bcl-xL overexpressing) | Not specified | 22.9 ± 3.7 | |

| Gossypol | H1975 (NSCLC) | Not specified | 10.89 ± 0.84 | [2] |

| Gossypol | H358 (NSCLC, EGFR WT) | Not specified | 35.26 ± 1.09 | [2] |

| Gossypol | BxPC-3 (Pancreatic) | Not specified | 14 (24h) | [3] |

| Gossypol | MIA PaCa-2 (Pancreatic) | Not specified | 15 (24h) | [3] |

| Gossypol | MDA-MB-468 (Triple-Negative Breast) | Colony Formation | 6.68 ± 1.67 (6h) | [4] |

| Gossypol | MDA-MB-231 (Triple-Negative Breast) | Colony Formation | 12.33 ± 0.003 (6h) | [4] |

| BI-97C1 (Apogossypol derivative) | Prostate Cancer Cell Line | Not specified | 0.13 | [5] |

| BI-97C1 (Apogossypol derivative) | Lung Cancer Cell Line | Not specified | 0.56 | [5] |

| BI-97C1 (Apogossypol derivative) | Lymphoma Cell Line | Not specified | 0.049 | [5] |

Apoptosis Induction

| Compound | Cancer Cell Line | Treatment | Apoptotic Cells (%) | Assay | Citation(s) |

| Apogossypol | LNCaP (Prostate) | 15 µmol/l | 62 | TUNEL | [1] |

| ApoG2 (Apogossypol derivative) | CNE-2 (Nasopharyngeal) | Not specified | 19.52 ± 1.18 | Flow Cytometry | [3] |

| Gossypol | BxPC-3 (Pancreatic) | 10 µM (48h) | 84.0 | Annexin V/PI | [3] |

| Gossypol | MIA PaCa-2 (Pancreatic) | 10 µM (48h) | 72.7 | Annexin V/PI | [3] |

| (-)-Gossypol | UM-SCC-17B (HNSCC) | In vivo | 67% increase vs control | TUNEL | [6] |

| (-)-Gossypol | UM-SCC-1 (HNSCC) | In vivo | 28% increase vs control | TUNEL | [6] |

Caspase Activation

| Compound | Cancer Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity | Citation(s) |

| Gossypol | HepG2 (Hepatocellular Carcinoma) | 5-50 µM (12-48h) | Concentration-dependent increase | [7] |

| Gossypol | HCT-116 (Colorectal Carcinoma) | 5-50 µM (12-48h) | Concentration-dependent increase | [7] |

| Gossypol | BxPC-3 & MIA PaCa-2 (Pancreatic) | Not specified | ~8-fold (cleaved caspase-3) | [3] |

Bcl-2 Family Protein Modulation

| Compound | Cancer Cell Line | Treatment | Effect on Bax/Bcl-2 Ratio | Citation(s) |

| Apogossypol | LNCaP (Prostate) | Not specified | Downregulation of Bcl-2 | [1] |

| ApoG2 (Apogossypol derivative) | CNE-2 (Nasopharyngeal) | Not specified | Significant decrease in Bcl-2 | [3] |

| Gossypol | BxPC-3 & MIA PaCa-2 (Pancreatic) | Not specified | ~1.5-fold increase | [3] |

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells cultured on coverslips or slides

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP)

-

Antibody against the incorporated label (e.g., fluorescently-labeled anti-BrdU antibody)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Wash the cells with a rinse buffer.

-

Incubate the cells with the fluorescently-labeled antibody solution for 30-60 minutes at room temperature, protected from light.[9]

-

Wash the cells with PBS.

-

Mount the coverslips with a mounting medium containing a nuclear counterstain like DAPI.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Alternatively, analyze the cells by flow cytometry.[10]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify changes in the expression levels of specific proteins involved in apoptosis, such as the Bcl-2 family and caspases.

Materials:

-

Cell lysates from treated and control cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in a suitable lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Perform densitometric analysis to quantify the protein bands and determine the Bax/Bcl-2 ratio, normalized to the loading control.[11]

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.

Materials:

-

White-walled 96-well plates

-

Cells cultured in appropriate medium

-

This compound

-

Caspase-Glo® 3/7 Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of this compound for the desired time. Include positive and negative controls.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[3]

-

Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

Measure the luminescence of each sample using a luminometer.

-

Calculate the fold-change in caspase activity relative to the vehicle-treated control.

Conclusion

This compound demonstrates significant pro-apoptotic activity in a range of cancer cell lines, primarily through the inhibition of anti-apoptotic Bcl-2 family proteins and subsequent activation of the intrinsic apoptotic pathway. The quantitative data, while still warranting further investigation for the specific (S)-enantiomer across a broader panel of cancers, strongly supports its potential as a therapeutic candidate. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to further elucidate the efficacy and mechanism of action of this compound and its derivatives. Future studies should focus on expanding the quantitative analysis of its apoptotic effects and evaluating its in vivo efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Gossypol Inhibits Non-small Cell Lung Cancer Cells Proliferation by Targeting EGFRL858R/T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BI-97C1, an Optically Pure Apogossypol Derivative as Pan-Active Inhibitor of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cris.unibo.it [cris.unibo.it]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Analysis of (S)-Apogossypol Binding to Bcl-xL

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biophysical analysis of the interaction between the B-cell lymphoma-extra large (Bcl-xL) protein and its small molecule inhibitor, (S)-Apogossypol. Bcl-xL is a key anti-apoptotic protein, and its inhibition is a validated strategy in cancer therapy. This compound, a derivative of the natural product Gossypol, functions as a BH3 mimetic, directly binding to the BH3 groove of Bcl-xL and neutralizing its pro-survival function. This document details the quantitative binding data, experimental methodologies for characterization, and visual representations of the underlying biological and experimental processes.

Data Presentation: Quantitative Binding Analysis

The binding affinity of Apogossypol atropisomers for Bcl-xL has been primarily quantified using competitive fluorescence polarization assays (FPA). These assays measure the ability of the compound to displace a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein, such as Bak. The resulting inhibition constant (Kᵢ) is a measure of the inhibitor's potency.

| Compound | Target Protein | Assay Method | Binding Affinity (Kᵢ) [μM] | Reference |

| (-)-Apogossypol ((S)-enantiomer) | Bcl-xL | FPA | 1.2 | [1] |

| (+)-Apogossypol ((R)-enantiomer) | Bcl-xL | FPA | 1.7 | [1] |

| Racemic (±)-Apogossypol | Bcl-xL | FPA | 3.3 | [1] |

Note: The related natural product, Gossypol, was reported to bind Bcl-xL with a dissociation constant (Kd) of 0.9 μM.[2]

Signaling Pathway and Mechanism of Action

Bcl-xL is a central regulator of the intrinsic apoptosis pathway. It sequesters pro-apoptotic effector proteins like Bax and Bak, preventing them from oligomerizing at the outer mitochondrial membrane. This inhibition preserves mitochondrial integrity and prevents the release of cytochrome c, a key step in activating the caspase cascade that leads to cell death. BH3-only proteins (e.g., Bad, Bim) can bind to Bcl-xL, neutralizing it and releasing Bax/Bak. This compound acts as a BH3 mimetic, directly binding to the same hydrophobic groove on Bcl-xL that engages BH3 domains, thereby liberating pro-apoptotic effectors and triggering apoptosis.

Experimental Workflow for Structural Analysis

The structural and biophysical characterization of the this compound–Bcl-xL interaction involves a multi-step workflow. This process begins with the production of recombinant Bcl-xL protein, followed by a series of analytical techniques to confirm binding, quantify affinity, and determine the three-dimensional structure of the complex.

Experimental Protocols

Recombinant Bcl-xL Expression and Purification

A construct of human Bcl-xL lacking the C-terminal transmembrane domain (ΔTM) is typically used for structural and biophysical studies to ensure protein solubility.

-

Expression Vector : The cDNA for human Bcl-xL (residues 1-209) is cloned into a bacterial expression vector, such as pET, often with an N-terminal polyhistidine (His₆) tag to facilitate purification.

-

Host Strain : The plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

Protein Expression :

-

A single colony is used to inoculate a starter culture in LB medium with the appropriate antibiotic.

-

The starter culture is used to inoculate a large-volume culture, which is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein folding and solubility.

-

-

Cell Lysis : Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) with protease inhibitors, and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography : The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged Bcl-xL is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Bcl-xL is then eluted using a high concentration of imidazole (e.g., 250-300 mM).

-

Size-Exclusion Chromatography (SEC) : The eluted protein is further purified by SEC (gel filtration) using a buffer suitable for downstream applications (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) to remove aggregates and remaining impurities. Protein purity is assessed by SDS-PAGE.

Fluorescence Polarization Assay (FPA)

This competitive assay is used to determine the binding affinity (Kᵢ) of unlabeled compounds.

-

Principle : A small, fluorescently labeled peptide (tracer) derived from a BH3 domain (e.g., Bak or Bad) binds to Bcl-xL, resulting in a high fluorescence polarization value due to the slow tumbling of the large complex.[3] A competitor compound, like this compound, displaces the tracer, which then tumbles rapidly in solution, leading to a low polarization signal.

-

Reagents :

-

Procedure :

-

In a 96- or 384-well black plate, add a solution containing Bcl-xL (e.g., 100 nM final concentration) and the FITC-BH3 peptide (e.g., 10 nM final concentration).[1]

-

Add serial dilutions of the test compound to the wells. Include controls for high polarization (protein + peptide, no inhibitor) and low polarization (peptide only).

-

Incubate the plate at room temperature for 5-30 minutes to reach equilibrium.

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters (e.g., Excitation: 485 nm, Emission: 535 nm).

-

-

Data Analysis : The IC₅₀ value is determined by plotting the polarization signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer]/Kₐ), where Kₐ is the affinity of the tracer for Bcl-xL.[1]

NMR Spectroscopy: ¹H-¹⁵N HSQC Titration

This technique is used to confirm direct binding and map the interaction site on the protein.

-

Principle : The chemical environment of each backbone amide proton and nitrogen in a protein gives a unique signal (a cross-peak) in a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. When a ligand binds, residues at the binding interface experience a change in their chemical environment, causing their corresponding cross-peaks to shift (a chemical shift perturbation, CSP).

-

Sample Preparation :

-

Uniformly ¹⁵N-labeled Bcl-xL is produced by growing the E. coli in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

-

The protein is purified as described above and prepared in an NMR buffer (e.g., 50 mM phosphate buffer pH 7.4, 100 mM NaCl, 5 mM DTT) containing 10% D₂O.

-

-

Procedure :

-

A sample of ¹⁵N-Bcl-xL (e.g., 50-125 µM) is prepared.[1]

-

A reference ¹H-¹⁵N HSQC spectrum of the free protein is recorded.

-

A concentrated stock of this compound (in a compatible solvent like DMSO-d₆) is titrated into the protein sample in small increments.

-

An HSQC spectrum is acquired after each addition of the ligand.

-

-

Data Analysis : The spectra are overlaid to identify amides whose peaks have shifted. By mapping these CSPs onto the 3D structure of Bcl-xL, the ligand binding site can be identified. The magnitude of the combined chemical shift change for each residue is calculated using the formula: Δδ = [(Δδ¹H)² + (α * Δδ¹⁵N)²]⁰.⁵, where α is a scaling factor.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, and stoichiometry n).

-

Principle : A solution of the ligand (this compound) is titrated in small, precise aliquots into a sample cell containing the protein (Bcl-xL). The instrument measures the minute temperature changes that occur upon binding.

-

Procedure :

-

Both protein and ligand solutions must be prepared in the exact same buffer to minimize heats of dilution. Dialysis of the protein against the final buffer is recommended.

-

The protein solution (e.g., 10-50 µM) is loaded into the sample cell, and the ligand solution (typically 10-15 times more concentrated) is loaded into the injection syringe.

-

A series of injections (e.g., 20-30 injections of 1-2 µL each) are performed at a constant temperature (e.g., 25°C).

-

A control experiment, titrating the ligand into buffer alone, is performed to measure the heat of dilution.

-

-

Data Analysis : The heat change per injection is integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the association constant (Kₐ, the inverse of Kₐ), the enthalpy of binding (ΔH), and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Visualization of the Binding Interaction

This compound functions as a BH3 mimetic by competitively inhibiting the interaction between Bcl-xL and its pro-apoptotic binding partners. It occupies the hydrophobic BH3-binding groove on the surface of Bcl-xL, the same site that would normally bind the α-helical BH3 domain of proteins like Bak or Bad. This prevents Bcl-xL from sequestering these pro-death proteins, allowing them to initiate apoptosis.

References

(S)-Apogossypol: A Technical Guide to a Promising BH3 Mimetic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Apogossypol, a derivative of the natural product gossypol, has emerged as a compelling BH3 mimetic compound with significant potential in cancer therapy. By mimicking the BH3 domain of pro-apoptotic proteins, this compound competitively binds to the hydrophobic groove of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, thereby liberating pro-apoptotic effector proteins and triggering the intrinsic pathway of apoptosis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, binding affinities, and preclinical efficacy. Detailed experimental protocols for key characterization assays and visualizations of the relevant signaling pathway and a representative drug development workflow are also presented to facilitate further research and development of this promising anti-cancer agent.

Introduction

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and death. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2, Bcl-xL, and Mcl-1, allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy. BH3 mimetic drugs represent a targeted therapeutic strategy designed to counteract this survival mechanism by inhibiting these anti-apoptotic proteins.

Gossypol, a natural polyphenolic aldehyde from cottonseed, was one of the first identified small molecule inhibitors of Bcl-2 family proteins. However, its clinical utility has been hampered by toxicity associated with its reactive aldehyde groups. Apogossypol, a derivative of gossypol lacking these aldehyde moieties, was developed to mitigate this toxicity while retaining pro-apoptotic activity. Gossypol and its derivatives, including Apogossypol, exist as atropisomers, with the (-) and (+) enantiomers often exhibiting different biological activities. This guide focuses specifically on the (S)-enantiomer of Apogossypol, which corresponds to the (-)-atropisomer.

Mechanism of Action: Mimicking BH3-Only Proteins

This compound functions as a BH3 mimetic by structurally mimicking the α-helical BH3 domain of pro-apoptotic "BH3-only" proteins like Bad, Bid, and Bim. This allows it to bind with high affinity to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family proteins. By occupying this groove, this compound displaces the BH3-only proteins, which in turn unleashes the pro-apoptotic effector proteins Bak and Bax. The liberated Bak and Bax can then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

Quantitative Data

The following tables summarize the available quantitative data for Apogossypol and its enantiomers. It is important to note that while data for the racemic mixture and derivatives are more widely published, specific data for the purified (S)-enantiomer is limited.

Table 1: Binding Affinity of Apogossypol Enantiomers to Bcl-xL

| Compound | IC50 (µM) vs. Bcl-xL |

| (+/-)-Apogossypol | 5.1 |

| (+)-Apogossypol | 6.5 |

| (-)-Apogossypol | 5.8 |

Data from fluorescence polarization competition assay.

Table 2: Cytotoxicity of Apogossypol Enantiomers in Cancer Cell Lines

| Cell Line | (+/-)-Apogossypol IC50 (µM) | (+)-Apogossypol IC50 (µM) | (-)-Apogossypol IC50 (µM) |

| PC-3 (Prostate) | 10.4 | 12.3 | 11.2 |

| H460 (Lung) | 1.8 | 2.5 | 2.1 |

IC50 values determined after 72 hours of treatment using a cell viability assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Fluorescence Polarization (FP) Assay for Bcl-xL Binding

This assay measures the binding of this compound to Bcl-xL by competing with a fluorescently labeled BH3 peptide.

Materials:

-

Recombinant human Bcl-xL protein

-

Fluorescein-labeled Bak BH3 peptide (e.g., GQVGRQLAIIGDDINR-FITC)

-

This compound

-

Assay Buffer: 20 mM phosphate buffer (pH 7.4), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127

-

Black, low-binding 96-well or 384-well plates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In each well of the microplate, add the following in order:

-

Assay buffer

-

This compound at various concentrations

-

Bcl-xL protein (final concentration ~100 nM)

-

-

Incubate at room temperature for 15 minutes.

-

Add the fluorescein-labeled Bak BH3 peptide (final concentration ~10 nM) to all wells.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization using the plate reader (Excitation: 485 nm, Emission: 530 nm).

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) of the interaction between this compound and Bcl-2 family proteins.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein

-

This compound

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5

Procedure:

-

Immobilize the target Bcl-2 family protein onto the CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between cycles if necessary (e.g., with a short pulse of a low pH buffer).

-

Analyze the resulting sensorgrams using the instrument's software to determine ka, kd, and calculate KD (kd/ka).

MTT Cell Viability Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., PC-3, H460)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for the desired time period (e.g., 72 hours).

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Drug Development Workflow

The preclinical development of a BH3 mimetic like this compound typically follows a structured workflow from initial discovery to preclinical candidate selection.

Conclusion

This compound represents a promising lead compound in the development of BH3 mimetics for cancer therapy. Its ability to inhibit anti-apoptotic Bcl-2 family proteins and induce apoptosis in cancer cells has been demonstrated in preclinical studies. Further optimization of its pharmacological properties and comprehensive in vivo evaluation will be crucial for its successful translation into the clinic. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important class of anti-cancer agents.

Early-stage research on (S)-Apogossypol derivatives

An In-Depth Technical Guide to Early-Stage Research on (S)-Apogossypol Derivatives

Introduction

The B-cell lymphoma/leukemia-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a crucial balance between cell survival and programmed cell death.[1][2] In many forms of cancer, this balance is disrupted by the over-expression of anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-XL, Mcl-1, and Bfl-1, which contributes to tumor progression and resistance to chemotherapy.[2][3] This makes these proteins highly attractive targets for the development of novel anticancer therapies.

Gossypol, a naturally occurring polyphenolic aldehyde from cottonseed, was identified as a potent inhibitor of Bcl-2, Bcl-XL, and Mcl-1, functioning as a BH3 mimic to induce apoptosis.[1][2] However, its clinical development has been hampered by toxicity, which is likely attributable to its two reactive aldehyde groups.[3][4][5] To address this, researchers developed Apogossypol, a semi-synthetic derivative that lacks these aldehydes. Apogossypol retains potent activity against anti-apoptotic Bcl-2 proteins while exhibiting markedly reduced toxicity and superior efficacy in preclinical models compared to Gossypol.[4][5] Further research has focused on synthesizing and evaluating derivatives of Apogossypol, particularly the (S)-atropisomer, to enhance potency, selectivity, and drug-like properties.

This technical guide provides a comprehensive overview of the early-stage, preclinical research on this compound derivatives. It details their mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and illustrates the core concepts through structured diagrams.

Mechanism of Action: A BH3 Mimetic Approach

This compound and its derivatives function as "BH3 mimetics." In a healthy cell, anti-apoptotic Bcl-2 family proteins sequester pro-apoptotic effector proteins like Bax and Bak by binding to their BH3 domain, preventing them from initiating apoptosis. This compound derivatives are designed to fit into the same hydrophobic BH3-binding groove on the surface of anti-apoptotic proteins.[2][5] This competitive binding displaces the pro-apoptotic proteins, which are then free to oligomerize on the mitochondrial outer membrane. This process leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in programmed cell death.[2] Certain derivatives have been shown to kill cancer cells via this intended mechanism, as they show little cytotoxicity against cells lacking both Bax and Bak.[2]

Synthesis and Chemical Development

The development of potent Apogossypol derivatives has been guided by a combination of computational docking studies and nuclear magnetic resonance (NMR) binding assays.[2][4] A key strategy involves the chemical modification of the 5 and 5' positions of the Apogossypol scaffold. Research has shown that substitutions at these positions with larger hydrophobic groups can result in improved binding affinity across the anti-apoptotic Bcl-2 family proteins.[2]

The general synthetic approach begins with the natural product Gossypol.[4] A common route involves methylation followed by bisformylation and loss of isopropyl groups to create a key aldehyde intermediate. This intermediate can then be treated with various Grignard or lithium reagents to introduce diverse functionalities, which are subsequently oxidized and demethylated to yield the final 5, 5' substituted Apogossypol derivatives.[4]

Preclinical Data Summary

In Vitro Binding Affinity

The potency of Apogossypol derivatives is initially quantified by their ability to disrupt the interaction between anti-apoptotic Bcl-2 proteins and a BH3 peptide in vitro. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of this activity.

| Compound | Bcl-XL IC₅₀ (µM) | Bcl-2 IC₅₀ (µM) | Mcl-1 IC₅₀ (µM) | Bfl-1 IC₅₀ (µM) | Reference |

| 6f | 3.10 | 3.12 | 2.05 | Not Reported | [1] |

| 8r | 0.76 | 0.32 | 0.28 | 0.73 | [2] |

Cellular Activity

The efficacy of these compounds is then tested in cancer cell lines to determine their ability to inhibit cell growth or induce apoptosis. This is often reported as the half-maximal effective concentration (EC₅₀) or growth inhibition (IC₅₀).

| Compound | Cell Line | Cell Type | Activity | Reference |

| Apogossypolone (ApoG2) | WSU-FSCCL | Follicular Lymphoma | IC₅₀ = 0.109 µM | [6] |

| 8r | H460 (example) | Human Lung Cancer | EC₅₀ = 0.33 µM | [2] |

| 8r | BP3 | Human B-cell Lymphoma | EC₅₀ = 0.66 µM | [2] |

| 8q, 8r, 8n (range) | RS11846 | Leukemia | EC₅₀ = 3.0 - 5.8 µM | [2] |

In Vivo Efficacy

Promising compounds are advanced into animal models to assess their therapeutic potential in a living system.

| Compound(s) | Model | Key Finding | Reference |

| 6b, 6f | Bcl-2 Transgenic Mice | >30-40% spleen weight reduction at 60 µmol/kg (IP), superior to compound 6a (20% reduction). | [1] |

| Apogossypolone (ApoG2) | WSU-FSCCL SCID Xenograft | Significant anti-lymphoma effect with %ILS of 84% (IV) and 63% (IP). | [6] |

Stability and Pharmacokinetic Profile

An essential part of early-stage research is determining a compound's stability, as this influences its potential as a drug.

| Compound | Assay | Result (Degradation after 1h) | Reference |

| 6a | Rat Plasma Stability | 53% | [1] |

| 6f | Rat Plasma Stability | 37% | [1] |

| 6i | Rat Plasma Stability | 9% | [1] |

Most synthesized 5, 5' substituted derivatives of compound 6a displayed superior plasma and microsomal stability compared to the parent compound 6a.[1] Furthermore, Apogossypol itself showed improved blood concentrations over time in mice compared to Gossypol, due to a slower clearance rate.[4]

Key Experimental Protocols

The evaluation of this compound derivatives follows a standardized workflow from synthesis to in vivo testing.

In Vitro Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the IC₅₀ values of compounds against Bcl-2 family proteins.

-

Principle: A fluorescently-labeled BH3 peptide is incubated with a recombinant anti-apoptotic Bcl-2 family protein (e.g., Bcl-XL). The large size of the resulting complex slows its rotation in solution, resulting in a high fluorescence polarization signal.

-

Procedure: The test compound is added to the mixture. If the compound binds to the Bcl-2 protein, it displaces the fluorescent peptide. The smaller, unbound peptide rotates more rapidly, causing a decrease in the polarization signal.

-

Analysis: The signal decrease is measured across a range of compound concentrations to calculate the IC₅₀ value.

Cellular Apoptosis Assay (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis after treatment with a derivative.[1][4]

-

Cell Treatment: Human cancer cell lines (e.g., RS4;11 leukemia, BP3 lymphoma) are cultured and treated with various concentrations of the test compound for a set period (e.g., 24 hours).[1]

-

Staining: Cells are harvested and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer.

-

Data Interpretation: The cell population is segregated into four quadrants: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+). The percentage of apoptotic cells is calculated to determine the compound's efficacy.

Bcl-2 Transgenic Mouse Model

This in vivo model is used to assess the biological activity of Bcl-2 inhibitors.[1]

-

Model: Transgenic mice that overexpress the human BCL-2 gene are used. These mice develop an accumulation of B-cells, leading to enlarged spleens (splenomegaly).[1]

-

Compound Administration: The test compound is dissolved in a formulation vehicle (e.g., Ethanol:Cremophor EL:Saline in a 10:10:80 ratio) and administered to the mice via intraperitoneal (IP) injection.[1]

-

Endpoint Measurement: After a defined period (e.g., 24 hours), the mice are euthanized, and their spleens are removed and weighed.

-

Analysis: A significant reduction in spleen weight in the treated group compared to the vehicle control group indicates that the compound has successfully inhibited Bcl-2 in vivo, leading to the apoptosis of the excess B-cells.[1]

Conclusion and Future Directions

Early-stage research has successfully established this compound and its derivatives as a promising class of BH3 mimetics. By eliminating the toxic aldehyde groups of the parent compound Gossypol, Apogossypol serves as a superior lead for cancer drug development.[4][5] Structure-activity relationship studies have demonstrated that modifications at the 5 and 5' positions can yield pan-active inhibitors with nanomolar to low-micromolar potency against multiple anti-apoptotic Bcl-2 family proteins.[1][2]

Compounds such as 8r have emerged as particularly promising leads, demonstrating potent pan-inhibitory activity, efficacy in cellular and in vivo models, and improved stability profiles compared to earlier derivatives.[2] The mechanism of action is confirmed to be on-target, relying on the Bax/Bak-mediated apoptotic pathway.[2]

Future research will likely focus on further optimizing these derivatives to achieve even greater potency and selectivity, particularly for challenging targets like Mcl-1. Improving pharmacokinetic properties to be suitable for clinical use remains a key objective. As these compounds advance, evaluation in a broader range of orthotopic and patient-derived xenograft models will be critical to validating their therapeutic potential for translation into clinical trials for various human malignancies.

References

- 1. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apogossypol Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apogossypol Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Unlocking the Differential Biological Activities of (S)-Apogossypol Atropisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Apogossypol, a derivative of the natural product gossypol, has emerged as a promising anti-cancer agent due to its ability to inhibit the pro-survival members of the B-cell lymphoma 2 (Bcl-2) protein family. Like its parent compound, apogossypol exhibits atropisomerism, a form of axial chirality arising from hindered rotation around a single bond, resulting in two distinct, non-superimposable stereoisomers: the (-) and (+) atropisomers. This technical guide provides an in-depth exploration of the differential biological activities of these atropisomers, focusing on their interactions with Bcl-2 family proteins and their consequent effects on cancer cells. This document synthesizes quantitative binding data, details key experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Significance of Atropisomerism in Apogossypol's Anti-Cancer Activity

Apoptosis, or programmed cell death, is a critical cellular process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.

Gossypol, a natural polyphenolic aldehyde, was identified as an inhibitor of these anti-apoptotic proteins. However, its clinical utility has been hampered by toxicity associated with its reactive aldehyde groups. Apogossypol, a derivative lacking these aldehyde moieties, retains the ability to mimic the pro-apoptotic BH3-only proteins, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members and thereby liberating pro-apoptotic proteins to initiate cell death.[1]

The atropisomers of gossypol have been shown to exhibit markedly different biological activities. This has prompted investigations into whether the atropisomers of apogossypol also display stereospecific interactions and differential efficacy. This guide delves into the synthesis, separation, and comparative biological evaluation of the (-) and (+) atropisomers of apogossypol.

Quantitative Biological Data

The biological activity of the this compound atropisomers has been primarily characterized by their binding affinity for various anti-apoptotic Bcl-2 family proteins. The following tables summarize the available quantitative data from in vitro assays.

Table 1: Binding Affinity (Ki, µM) of Apogossypol Atropisomers for Bcl-2 Family Proteins

| Compound | Bcl-xL | Mcl-1 | Bcl-2 |

| (-)-Apogossypol | 1.2 | 1.4 | Not Reported |

| (+)-Apogossypol | 1.7 | 1.7 | Not Reported |

| Racemic (±)-Apogossypol | 3.3 | 3.1 | 0.64[2] |

Data for Bcl-xL and Mcl-1 are from fluorescence polarization assays.[1]

Table 2: Cellular Activity of Apogossypol Atropisomers

| Compound | Cell Line | Assay Type | Reported Activity |

| (-)-Apogossypol | RS11846 (Lymphoma) | Annexin V-FITC/PI Staining | Dose-dependent induction of apoptosis; slightly more potent than racemic apogossypol.[1] |

| (+)-Apogossypol | RS11846 (Lymphoma) | Annexin V-FITC/PI Staining | Dose-dependent induction of apoptosis; activity is close to that of (-)-Apogossypol.[1] |

| Racemic (±)-Apogossypol | RS11846 (Lymphoma) | Annexin V-FITC/PI Staining | Dose-dependent induction of apoptosis.[1] |

| (-)-Apogossypol | DOHH2 (Lymphoma) | Annexin V-FITC/PI Staining | Dose-dependent induction of apoptosis; slightly more potent than racemic apogossypol.[1] |

| (+)-Apogossypol | DOHH2 (Lymphoma) | Annexin V-FITC/PI Staining | Dose-dependent induction of apoptosis; activity is close to that of (-)-Apogossypol.[1] |

| Racemic (±)-Apogossypol | DOHH2 (Lymphoma) | Annexin V-FITC/PI Staining | Dose-dependent induction of apoptosis.[1] |

Note: Specific IC50 or EC50 values for the individual atropisomers in these cell lines were not explicitly provided in the reviewed literature.

Signaling Pathway and Mechanism of Action

This compound atropisomers exert their pro-apoptotic effects by targeting the intrinsic pathway of apoptosis, which is tightly regulated by the Bcl-2 family of proteins. The following diagram illustrates this pathway and the point of intervention by apogossypol.

Caption: Apoptosis induction by this compound via Bcl-2 inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, separation, and biological evaluation of this compound atropisomers.

Synthesis and Chiral Separation of (-)- and (+)-Apogossypol